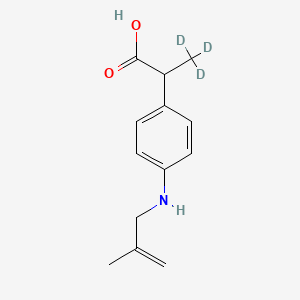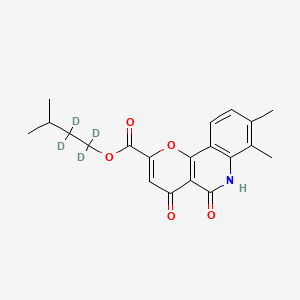
9-Carboxyanthracene MTSEA Amide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Carboxyanthracene MTSEA Amide-d4 is a deuterated form of 9-Carboxyanthracene MTSEA Amide. This compound is labeled with stable isotopes, making it valuable for various scientific research applications. It is primarily used in metabolic research, environmental studies, and organic chemistry due to its unique properties.
准备方法
The synthesis of 9-Carboxyanthracene MTSEA Amide-d4 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 9-Carboxyanthracene.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions.
Amidation: The final step involves the formation of the MTSEA amide by reacting the deuterated intermediate with methanesulfonothioic acid S-[2-[(9-anthracenylcarbonyl)amino]ethyl] ester.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反应分析
9-Carboxyanthracene MTSEA Amide-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
9-Carboxyanthracene MTSEA Amide-d4 has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: In clinical diagnostics, it is used for imaging, diagnosis, and newborn screening.
Industry: The compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
作用机制
The mechanism of action of 9-Carboxyanthracene MTSEA Amide-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound’s structure enables it to participate in various chemical reactions, facilitating the study of reaction mechanisms and kinetics.
相似化合物的比较
9-Carboxyanthracene MTSEA Amide-d4 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 9-Carboxyanthracene MTSEA Amide. Similar compounds include:
9-Carboxyanthracene MTSEA Amide: The non-deuterated form, which lacks the stability and tracking capabilities provided by deuterium atoms.
Methanesulfonothioic Acid S-[2-[(9-Anthracenylcarbonyl)amino]ethyl] Ester: A related compound used in similar research applications.
These similar compounds share structural similarities but differ in their isotopic composition and specific applications.
属性
IUPAC Name |
N-(1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20)/i10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGKTEYJRHJSDP-MKQHWYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)NC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)


![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)





![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
